molecular formula C10H15NO4 B2458636 (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid CAS No. 1303890-50-7

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B2458636
CAS No.: 1303890-50-7
M. Wt: 213.23 g/mol
InChI Key: APYUCTKXUWRVCB-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "L-alanine", "2-methylpropan-2-ol", "2-chloroacetic acid", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "triethylamine", "ethyl acetate", "hexanes" ], "Reaction": [ "1. Protection of the amine group of L-alanine with tert-butoxycarbonyl (Boc) group using Boc2O and triethylamine in ethyl acetate.", "2. Reaction of the Boc-protected L-alanine with 2-methylpropan-2-ol and sodium hydroxide to form the corresponding ester.", "3. Conversion of the ester to the acid chloride using thionyl chloride.", "4. Reaction of the acid chloride with sodium bicarbonate to form the corresponding carboxylate salt.", "5. Cyclization of the carboxylate salt with 2-chloroacetic acid in the presence of triethylamine to form the bicyclic ring system.", "6. Deprotection of the Boc group using acetic acid to yield the final product, (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid.", "7. Purification of the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS No.

1303890-50-7

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-4-5-6(7(5)11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13)/t5-,6-,7-/m0/s1

InChI Key

APYUCTKXUWRVCB-ACZMJKKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1[C@H]2C(=O)O

SMILES

CC(C)(C)OC(=O)N1CC2C1C2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C2C(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.